4-Decyl-3-fluorobenzoic acid
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Overview
Description
4-Decyl-3-fluorobenzoic acid is an organic compound with the molecular formula C17H25FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a decyl group and the hydrogen atom at the meta position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-3-fluorobenzoic acid typically involves the following steps:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Decyl-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Esterification: Ester derivatives.
Scientific Research Applications
4-Decyl-3-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Decyl-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, while the decyl group can affect its hydrophobicity and membrane permeability . These properties can modulate the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Decylbenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
3-Fluorobenzoic acid: Lacks the decyl group, which can influence its hydrophobicity and membrane permeability.
4-Decyl-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical and biological properties.
Uniqueness
4-Decyl-3-fluorobenzoic acid is unique due to the presence of both the decyl and fluorine substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
128895-74-9 |
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Molecular Formula |
C17H25FO2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-decyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C17H25FO2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17(19)20)13-16(14)18/h11-13H,2-10H2,1H3,(H,19,20) |
InChI Key |
BXEKFNORSALBOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
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